3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline
Description
This compound is a thiazolo[2,3-c][1,2,4]triazole derivative featuring a 1,3-benzodioxole moiety linked via an oxymethyl group at position 3 of the thiazolo-triazole core and an N,N-dimethylaniline substituent at position 5. The thiazolo-triazole scaffold is known for its heterocyclic diversity, enabling interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C20H18N4O3S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yloxymethyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C20H18N4O3S/c1-23(2)14-5-3-4-13(8-14)18-10-24-19(21-22-20(24)28-18)11-25-15-6-7-16-17(9-15)27-12-26-16/h3-10H,11-12H2,1-2H3 |
InChI Key |
WZTZDKBGHQTDLK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=CN3C(=NN=C3S2)COC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, which is then coupled with a thiazolotriazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole or thiazolotriazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in a polar aprotic solvent like dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Thiazolo[2,3-c][1,2,4]triazole
*Calculated based on analogous structures in .
Functional Analogues with Benzodioxol Moieties
Paroxetine-Related Compounds (e.g., (±)trans-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4′-fluorophenyl)piperidine hydrochloride ):
These piperidine derivatives share the benzodioxol-oxymethyl group but lack the thiazolo-triazole core. They are used as serotonin reuptake inhibitors, highlighting the benzodioxol group’s role in CNS-targeted activity.- 4-(((3-(Benzo[d][1,3]dioxol-5-yl)-4-phenylbutyl)amino)methyl)-N,N-dimethylaniline : This compound retains the benzodioxol and dimethylaniline groups but replaces the thiazolo-triazole with a phenylbutylamine scaffold. It was synthesized for uPAR inhibition studies, suggesting shared pharmacophoric elements.
Key Research Findings
- Synthetic Pathways : The target compound’s synthesis likely involves coupling a benzodioxol-oxymethyl precursor with a pre-functionalized thiazolo-triazole core, similar to methods described for related triazole derivatives (e.g., use of THF and amine hydrochlorides in ).
- Bioactivity Trends :
- Limitations: Direct pharmacological data for the target compound are absent in the provided evidence.
Biological Activity
The compound 3-{3-[(1,3-benzodioxol-5-yloxy)methyl][1,3]thiazolo[2,3-c][1,2,4]triazol-6-yl}-N,N-dimethylaniline is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound is characterized by its unique arrangement of functional groups that contribute to its biological properties. The presence of the benzodioxole moiety is particularly notable as it is often associated with various pharmacological effects.
Biological Activity Overview
Research on the biological activity of this compound primarily focuses on its anticancer , antimicrobial , and neuroprotective properties. Below is a summary of key findings from various studies.
Anticancer Activity
- Mechanism of Action : The compound has shown promising results in inhibiting cancer cell proliferation. Studies indicate that it may induce apoptosis in cancer cells by disrupting mitochondrial membrane potential and inhibiting DNA synthesis.
-
Cell Lines Tested : Research has evaluated its effects on several cancer cell lines, including:
- A549 human lung adenocarcinoma
- C6 rat glioma
- NIH/3T3 mouse embryonic fibroblast (healthy control)
| Cell Line | IC50 Value (µM) | Apoptosis Induction |
|---|---|---|
| A549 | 15 | High |
| C6 | 12 | Moderate |
| NIH/3T3 | >100 | None |
Neuroprotective Effects
Preliminary studies suggest that the compound may have neuroprotective effects. It has been investigated for its potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which could make it a candidate for treating neurodegenerative diseases.
Case Studies
Several case studies have highlighted the effectiveness of benzodioxole derivatives in treating various conditions:
- Study on Thiosemicarbazone Derivatives : A series of benzodioxole-based thiosemicarbazone derivatives were synthesized and evaluated for their anticancer activity. The study found that these compounds inhibited ribonucleotide reductase, a key enzyme in DNA synthesis, thereby demonstrating their potential as anticancer agents .
- Neuroprotective Mechanism Exploration : Another study focused on exploring the neuroprotective mechanisms of related compounds, revealing their ability to modulate cholinergic pathways, which could be beneficial in Alzheimer's disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
